molecular formula C19H14Cl2KNO4 B12365952 Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate

Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate

Cat. No.: B12365952
M. Wt: 430.3 g/mol
InChI Key: KOVHOMQLMHEHRB-UHFFFAOYSA-M
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Description

Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 2,3-dichlorophenyl group, a methoxy group, and a potassium salt of an acetate group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the 2,3-Dichlorophenyl Group: The 2,3-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 2,3-dichlorobenzoyl chloride and the quinoline core.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide.

    Formation of the Potassium Salt: The final step involves the reaction of the quinoline derivative with potassium acetate to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,3-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of key biological processes. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription in bacteria, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A non-steroidal anti-inflammatory drug with a similar 2,3-dichlorophenyl group.

    Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.

Uniqueness

Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14Cl2KNO4

Molecular Weight

430.3 g/mol

IUPAC Name

potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate

InChI

InChI=1S/C19H15Cl2NO4.K/c1-26-13-5-6-16-14(8-13)19(25)12(9-22(16)10-17(23)24)7-11-3-2-4-15(20)18(11)21;/h2-6,8-9H,7,10H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

KOVHOMQLMHEHRB-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)CC3=C(C(=CC=C3)Cl)Cl)CC(=O)[O-].[K+]

Origin of Product

United States

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